3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with a molecular formula of C30H23BrN2O3 . This compound is characterized by its unique structure, which includes a bromobenzoate group and a diphenylcyclopropyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, including the formation of the cyclopropyl ring and the subsequent attachment of the bromobenzoate group. The synthetic route often starts with the preparation of 2,2-diphenylcyclopropylamine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with 3-bromobenzoic acid under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles under suitable conditions, forming different substituted products
Scientific Research Applications
3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE include other bromobenzoate derivatives and cyclopropyl-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its combination of a bromobenzoate group with a diphenylcyclopropyl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C30H23BrN2O3 |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[3-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H23BrN2O3/c31-25-15-8-10-22(18-25)29(35)36-26-16-7-9-21(17-26)20-32-33-28(34)27-19-30(27,23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,20,27H,19H2,(H,33,34)/b32-20+ |
InChI Key |
AGRTZCUXNWKOBR-UZWMFBFFSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)Br |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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